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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of (Z)-SU14813, a

multi-targeted receptor tyrosine kinase inhibitor. The information presented herein is intended

to assist researchers in evaluating its potential for specific applications and in understanding its

off-target effects. Experimental data from biochemical and cellular assays are summarized to

offer a clear perspective on its activity against various kinase families.

(Z)-SU14813 is a potent inhibitor of several receptor tyrosine kinases (RTKs) primarily involved

in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor

Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][2]

It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[1][2] While it

displays a high degree of selectivity for its primary targets, understanding its cross-reactivity

with other kinase families is crucial for predicting potential therapeutic applications and off-

target effects.

Kinase Inhibition Profile of (Z)-SU14813
The following tables summarize the inhibitory activity of (Z)-SU14813 against its primary targets

and a selection of off-target kinases from different families, based on data from biochemical

and cellular assays.
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Table 1: Inhibition of Primary Target Kinases by (Z)-
SU14813

Target Kinase
Biochemical IC50
(nM)

Cellular IC50 (nM) Kinase Family

VEGFR1 2[3][4] -
Receptor Tyrosine

Kinase

VEGFR2 50[3][4] 5.2
Receptor Tyrosine

Kinase

PDGFRβ 4[3][4] 9.9
Receptor Tyrosine

Kinase

KIT 15[3][4] 11.2
Receptor Tyrosine

Kinase

FLT3 - -
Receptor Tyrosine

Kinase

CSF1R (FMS) - -
Receptor Tyrosine

Kinase

"-" indicates data not available in the searched resources.

Table 2: Cross-Reactivity Profile of (Z)-SU14813 Against
Other Kinase Families
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Off-Target Kinase
Biochemical IC50
(µM)

Kinase Family
Selectivity Fold (vs.
PDGFRβ)

FGFR1 3.5[5]
Receptor Tyrosine

Kinase
~875

EGFR >20[5]
Receptor Tyrosine

Kinase
>5000

Src 2.5[5]
Non-receptor Tyrosine

Kinase
~625

c-Met 9[5]
Receptor Tyrosine

Kinase
~2250

Biochemical assays demonstrate that (Z)-SU14813 is highly selective for its primary targets.[6]

Nontarget tyrosine kinases were inhibited with IC50 values in the micromolar range, indicating

a selectivity of approximately 100- to 10,000-fold for its primary targets over other kinases

evaluated.[6] For instance, the IC50 values for FGFR1, Src, and c-Met are in the single-digit

micromolar range, while the IC50 for EGFR is greater than 20 µM.[5]

Signaling Pathway and Cross-Reactivity Overview
The following diagram illustrates the primary signaling pathways inhibited by (Z)-SU14813 and

its known cross-reactivity with other kinase families.
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Caption: Primary signaling pathways of (Z)-SU14813 and its cross-reactivity.

Experimental Protocols
To provide a comprehensive understanding of how the kinase inhibition data was generated, a

detailed, generalized protocol for a biochemical kinase inhibition assay is provided below.

Biochemical Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

1. Reagent Preparation:

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10

mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Kinase Stock Solution: Dilute the purified kinase enzyme to a desired concentration in kinase

buffer. The final concentration should be optimized for each kinase to ensure a linear
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reaction rate.

Substrate Stock Solution: Prepare a stock solution of the specific peptide or protein substrate

for the kinase in an appropriate buffer.

ATP Stock Solution: Prepare a concentrated stock solution of ATP in water. The final ATP

concentration in the assay should ideally be at or near the Km value for the specific kinase.

Test Compound (e.g., (Z)-SU14813) Dilution Series: Prepare a serial dilution of the test

compound in 100% DMSO. A typical starting concentration is 10 mM.

Stop Solution: Prepare a solution to terminate the kinase reaction, such as a solution

containing EDTA to chelate Mg²⁺.

2. Assay Procedure:

Add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle

control) to the wells of a microtiter plate (e.g., 384-well).

Add the kinase solution (e.g., 5 µL) to each well and incubate for a defined period (e.g., 10-

15 minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 2.5 µL).

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60

minutes). The incubation time should be within the linear range of the reaction.

Stop the reaction by adding the stop solution.

3. Detection:

The amount of phosphorylated substrate is quantified. This can be achieved through various

detection methods, including:

Radiometric Assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into

the substrate.
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Fluorescence-Based Assays: Using phosphorylation-specific antibodies labeled with

fluorophores (e.g., TR-FRET).

Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction

using an enzyme-coupled reaction that produces light (e.g., ADP-Glo™ Kinase Assay).

4. Data Analysis:

Subtract the background signal (no enzyme control) from all data points.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram
The following diagram illustrates the workflow for the described biochemical kinase inhibition

assay.

Preparation Assay Execution Detection & Analysis

Prepare Kinase, Substrate,
ATP, and Compound Dilutions

Dispense Compound/DMSO
into Microtiter Plate Add Kinase and Incubate Initiate Reaction with

Substrate and ATP
Incubate at Controlled

Temperature Stop Reaction Quantify Phosphorylation
(e.g., Luminescence, Fluorescence)

Calculate % Inhibition
and Determine IC50

Click to download full resolution via product page

Caption: Workflow for a biochemical kinase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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